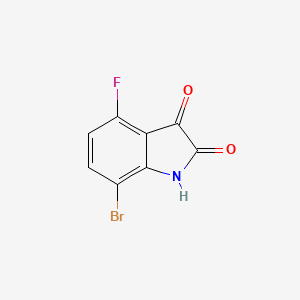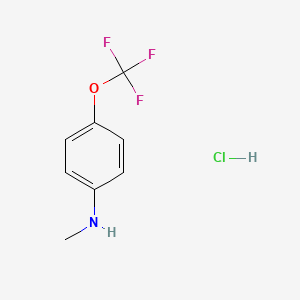![molecular formula C8H15NO2S B572450 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane CAS No. 1211284-25-1](/img/structure/B572450.png)
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane is a heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a sulfur atom bonded to a tert-butyl group, an oxygen atom, and a nitrogen atom within a six-membered ring.
Preparation Methods
The synthesis of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl sulfinyl chloride, an appropriate amine, and an epoxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the spirocyclic structure.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Scientific Research Applications
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The compound’s effects are mediated through pathways involving sulfur and oxygen atoms, which play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane can be compared with other spirocyclic compounds, such as:
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.4]heptane: This compound has a similar structure but with a seven-membered ring, leading to different reactivity and applications.
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.2]pentane: This compound has a five-membered ring, which affects its stability and chemical properties.
1-tert-Butylsulfinyl-5-oxa-1-azaspiro[3.3]octane:
Properties
IUPAC Name |
1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-7(2,3)12(10)9-4-8(9)5-11-6-8/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCANTYZNAHYTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CC12COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718465 |
Source


|
| Record name | 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211284-25-1 |
Source


|
| Record name | 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
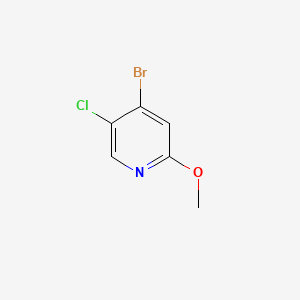
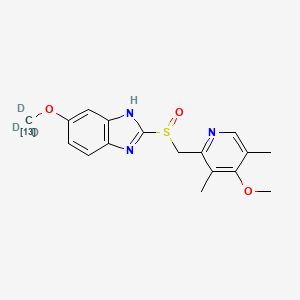


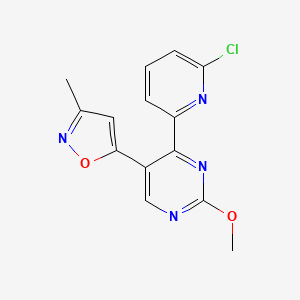
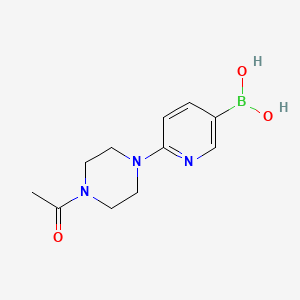
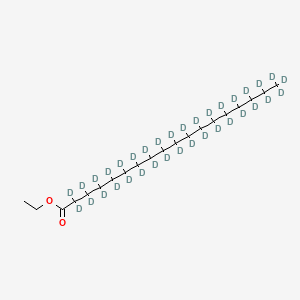
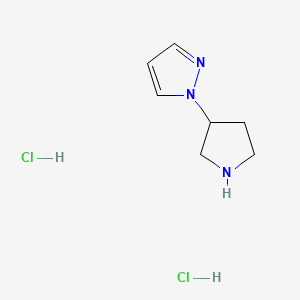
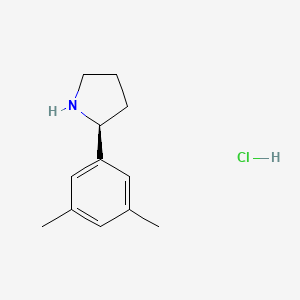

![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)
